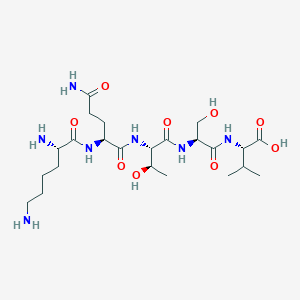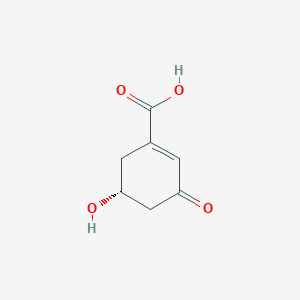
(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid is an organic compound with a unique structure that includes a hydroxyl group, a ketone, and a carboxylic acid group on a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid typically involves the oxidation of cyclohexene derivatives. One common method is the hydroxylation of cyclohexene followed by oxidation to introduce the ketone and carboxylic acid groups. The reaction conditions often require the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic oxidation processes. These methods utilize catalysts like palladium or platinum to facilitate the oxidation of cyclohexene derivatives under controlled conditions, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl group to a ketone, resulting in a diketone structure.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group, forming a diol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted cyclohexene derivatives.
Applications De Recherche Scientifique
(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, altering the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene-1-carboxylic acid: Lacks the hydroxyl and ketone groups, making it less reactive.
5-hydroxy-2-cyclohexen-1-one: Similar structure but lacks the carboxylic acid group.
3-oxocyclohexene-1-carboxylic acid: Lacks the hydroxyl group
Uniqueness
(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid is unique due to the presence of all three functional groups (hydroxyl, ketone, and carboxylic acid) on a cyclohexene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
232952-08-8 |
|---|---|
Formule moléculaire |
C7H8O4 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-5-1-4(7(10)11)2-6(9)3-5/h1,6,9H,2-3H2,(H,10,11)/t6-/m1/s1 |
Clé InChI |
VBOLGZTWXXRGNO-ZCFIWIBFSA-N |
SMILES isomérique |
C1[C@H](CC(=O)C=C1C(=O)O)O |
SMILES canonique |
C1C(CC(=O)C=C1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



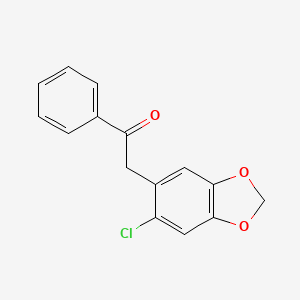
![4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B14252332.png)
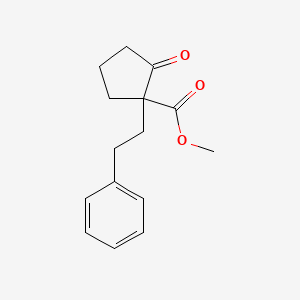
![2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane](/img/structure/B14252337.png)
![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
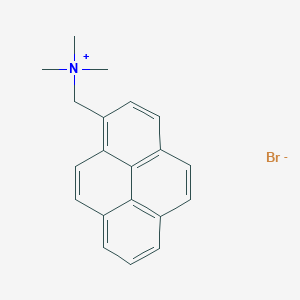
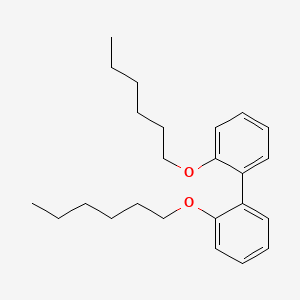
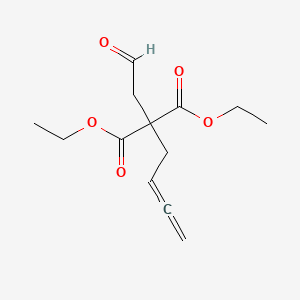
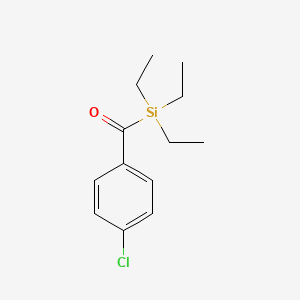
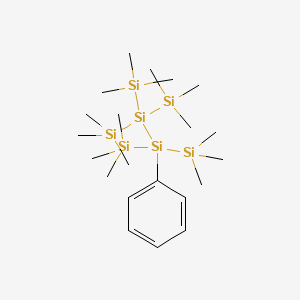
![N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]butanamide](/img/structure/B14252372.png)
![7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one](/img/structure/B14252375.png)
